molecular formula C10H8F3N B12949196 6-(Trifluoromethyl)-3,4-dihydroisoquinoline

6-(Trifluoromethyl)-3,4-dihydroisoquinoline

Cat. No.: B12949196
M. Wt: 199.17 g/mol
InChI Key: NIXZDINGTKEDHP-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3,4-dihydroisoquinoline is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydroisoquinoline structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and biological activity . This compound has garnered interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of isoquinoline derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to enhance efficiency and scalability. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated quinolines, reduced dihydroisoquinolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)quinoline
  • 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
  • 6-(Trifluoromethyl)isoquinoline

Comparison: Compared to these similar compounds, 6-(Trifluoromethyl)-3,4-dihydroisoquinoline is unique due to its specific dihydroisoquinoline structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H8F3N

Molecular Weight

199.17 g/mol

IUPAC Name

6-(trifluoromethyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C10H8F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5-6H,3-4H2

InChI Key

NIXZDINGTKEDHP-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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